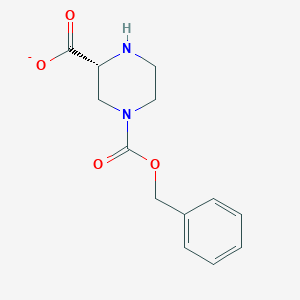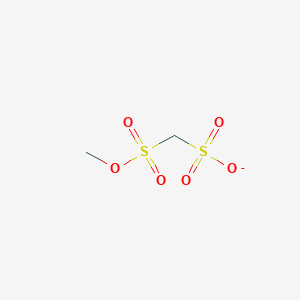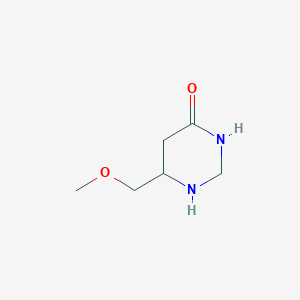
1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The benzyloxycarbonyl group attached to the piperazine ring enhances its chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This process is carried out in the presence of an optically active rhodium complex catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid follows a similar synthetic route but on a larger scale. The use of high-efficiency catalytic systems and optimized reaction conditions allows for the mass production of this compound with high enantiomeric excess and purity .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various piperazine derivatives with modified functional groups, which can be further utilized in the synthesis of complex bioactive molecules .
Aplicaciones Científicas De Investigación
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of chiral compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group enhances its binding affinity to these targets, facilitating the modulation of biochemical pathways. This interaction can lead to various physiological effects, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- ®-Piperazine-2-carboxylic acid
- ®-1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid stands out due to its unique benzyloxycarbonyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, providing advantages over similar compounds in terms of efficiency and versatility .
Propiedades
Fórmula molecular |
C13H15N2O4- |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 |
Clave InChI |
ARLOIFJEXPDJGV-LLVKDONJSA-M |
SMILES isomérico |
C1CN(C[C@@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)

![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)



![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)



![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)

